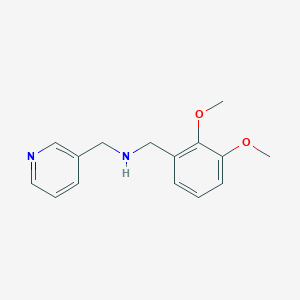

(2,3-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine

Description

IUPAC Nomenclature and Systematic Classification

The compound this compound follows systematic nomenclature rules established by the International Union of Pure and Applied Chemistry. According to Sigma-Aldrich documentation, the official IUPAC name for this compound is (2,3-dimethoxyphenyl)-N-(3-pyridinylmethyl)methanamine. This nomenclature clearly identifies the key structural components: a 2,3-dimethoxyphenyl group connected via a methylene bridge to an amine nitrogen, which is further substituted with a 3-pyridinylmethyl group.

The Chemical Abstracts Service has assigned the registry number 355383-37-8 to this specific compound. The systematic classification places this molecule within the broader category of 3-Pyridinemethanamine derivatives, with the full Chemical Abstracts Service index name being 3-Pyridinemethanamine, N-[(2,3-dimethoxyphenyl)methyl]-. The molecular formula C₁₅H₁₈N₂O₂ indicates the presence of fifteen carbon atoms, eighteen hydrogen atoms, two nitrogen atoms, and two oxygen atoms.

Alternative nomenclature systems provide additional naming conventions for this compound. The ChemSpider database lists several synonymous names including N-(2,3-dimethoxybenzyl)-1-(pyridin-3-yl)methanamine and (2,3-dimethoxyphenyl)methylamine. The systematic nomenclature reflects the compound's structure as a secondary amine where the nitrogen atom connects a 2,3-dimethoxybenzyl group with a pyridin-3-ylmethyl group.

The MDL number MFCD01135933 serves as an additional identifier for this compound in chemical databases. The consistent use of these various nomenclature systems ensures proper identification and classification of the compound across different chemical information systems and research contexts.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits characteristic features associated with benzylamine derivatives containing aromatic heterocycles. The compound possesses a molecular weight of 258.32 grams per mole, with a monoisotopic mass of 258.136828 atomic mass units as determined by high-resolution mass spectrometry. The structural framework consists of two aromatic ring systems connected through a flexible alkylamine linkage that allows for multiple conformational states.

The InChI (International Chemical Identifier) string 1S/C15H18N2O2/c1-18-14-7-3-6-13(15(14)19-2)11-17-10-12-5-4-8-16-9-12/h3-9,17H,10-11H2,1-2H3 provides detailed connectivity information for the molecule. This identifier indicates that the compound contains aromatic hydrogen atoms at positions 3 through 9, with the amine hydrogen at position 17, and methylene hydrogens at positions 10 and 11. The methoxy groups contribute additional hydrogen atoms at positions 1 and 2.

The conformational flexibility of this molecule arises primarily from rotation around the C-N bonds connecting the central amine nitrogen to both the dimethoxybenzyl and pyridinylmethyl substituents. The presence of the two methoxy groups at adjacent positions (2,3) on the benzene ring creates specific steric and electronic effects that influence the preferred conformational states. These ortho-positioned methoxy substituents can engage in intramolecular interactions that stabilize certain conformations over others.

The InChI Key OGNGBRQVAALBDG-UHFFFAOYSA-N serves as a hashed version of the full structural identifier, providing a compact representation of the molecule's connectivity. The molecular geometry analysis reveals that the compound adopts conformations that minimize steric clashes between the bulky aromatic substituents while maximizing favorable π-π interactions between the benzene and pyridine rings when spatially oriented appropriately.

Crystallographic Data and Solid-State Arrangement

Currently available literature does not provide comprehensive single-crystal X-ray diffraction data specifically for this compound. However, related structural studies of similar diketopyrrole derivatives and benzylamine compounds offer insights into the solid-state behavior of molecules with comparable structural features. The compound 2,5-bis(2,5-dimethoxybenzyl)-3,6-dimethyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione, which contains similar dimethoxybenzyl moieties, has been characterized crystallographically.

The crystal structure analysis of related compounds reveals that molecules containing dimethoxybenzyl groups typically adopt specific packing arrangements in the solid state. The crystal data for the related diketopyrrole compound shows monoclinic symmetry with space group P2₁/c, unit cell parameters a = 15.962(9) Å, b = 14.828(8) Å, c = 9.929(5) Å, β = 93.303°, V = 2346(2) ų, Z = 4. These crystallographic parameters provide reference points for understanding how molecules with similar structural motifs organize in crystalline phases.

The solid-state arrangement of this compound would likely be influenced by several intermolecular interactions. The methoxy groups can participate in weak C-H···O hydrogen bonding interactions, while the pyridine nitrogen atom can serve as a hydrogen bond acceptor. The secondary amine functionality may also engage in N-H···N or N-H···O hydrogen bonding with neighboring molecules, contributing to the overall crystal packing stability.

The absence of specific crystallographic data for this compound represents an opportunity for future structural studies. Single-crystal X-ray diffraction analysis would provide definitive information about bond lengths, bond angles, torsion angles, and intermolecular packing arrangements. Such data would be particularly valuable for understanding the influence of the 2,3-dimethoxy substitution pattern on solid-state properties compared to other positional isomers.

Comparative Analysis with Structural Analogs

The structural characterization of this compound can be enhanced through comparison with closely related analogs that differ in the positioning of methoxy substituents on the benzyl ring. The 2,4-dimethoxy analog, identified by CAS number 418777-28-3 and PubChem CID 791912, shares the same molecular formula C₁₅H₁₈N₂O₂ and molecular weight of 258.32 grams per mole. This positional isomer provides an excellent reference point for understanding how methoxy group placement affects molecular properties.

The 2,5-dimethoxy analog, catalogued as PubChem CID 1075947 with CAS number 626205-85-4, represents another important structural variant. Like the target compound and the 2,4-isomer, this analog maintains the same molecular formula and weight, allowing for direct comparison of structural effects arising solely from substitution pattern differences. The systematic comparison of these three isomers reveals how methoxy group positioning influences molecular geometry, electronic distribution, and potential biological activity.

The electronic effects of methoxy substitution patterns create distinct differences among these analogs despite their identical molecular formulas. The 2,3-dimethoxy substitution pattern places both electron-donating methoxy groups in adjacent positions, creating a unique electronic environment that influences the reactivity of the benzyl carbon and the overall molecular dipole moment. This contrasts with the 2,4-dimethoxy pattern, where the methoxy groups are separated by one carbon position, and the 2,5-dimethoxy pattern, where they occupy meta positions relative to each other.

Steric considerations also differentiate these analogs significantly. The 2,3-dimethoxy arrangement may experience greater steric congestion between adjacent methoxy groups, potentially affecting the preferred conformational states of the molecule. This steric interaction could influence the orientation of the benzyl ring relative to the central amine nitrogen and consequently affect the overall molecular shape and intermolecular interactions.

The comparative analysis extends to related pyridinylmethyl amine compounds that lack methoxy substitution entirely. Simple pyridin-3-ylmethyl amine derivatives, such as N,N-dimethyl-1-pyridin-3-ylmethanamine (CAS 2055-21-2, PubChem CID 7330459), provide baseline structural information for understanding the specific contributions of methoxy substitution to molecular properties. These unsubstituted analogs help isolate the effects of the dimethoxybenzyl moiety from the inherent properties of the pyridinylmethyl amine framework.

Properties

IUPAC Name |

N-[(2,3-dimethoxyphenyl)methyl]-1-pyridin-3-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c1-18-14-7-3-6-13(15(14)19-2)11-17-10-12-5-4-8-16-9-12/h3-9,17H,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGNGBRQVAALBDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)CNCC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90360089 | |

| Record name | (2,3-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90360089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355383-37-8 | |

| Record name | (2,3-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90360089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reductive Amination Approach

One of the most common and efficient methods for preparing this compound is through reductive amination, which involves the condensation of 2,3-dimethoxybenzaldehyde with 3-pyridinemethanamine followed by reduction of the resulting imine.

-

- Mix equimolar amounts of 2,3-dimethoxybenzaldehyde and 3-pyridinemethanamine in a suitable solvent such as methanol or ethanol.

- Stir the mixture at room temperature to form the imine intermediate.

- Add a reducing agent such as sodium triacetoxyborohydride or sodium borohydride to reduce the imine to the secondary amine.

- The reaction is typically carried out at 0–60 °C for several hours.

- The product is isolated by extraction, followed by purification using silica gel chromatography or preparative HPLC.

-

- High selectivity and yield.

- Mild reaction conditions.

- Avoids the need for pre-activated halide intermediates.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Imine formation | 2,3-Dimethoxybenzaldehyde + 3-pyridinemethanamine, MeOH, RT | Imine intermediate formed |

| Reduction | NaBH(OAc)3 or NaBH4, 0–60 °C, several hours | Secondary amine product obtained |

| Purification | Silica gel chromatography or prep-HPLC | Pure this compound |

This method aligns with general procedures for similar amine syntheses reported in medicinal chemistry literature.

Nucleophilic Substitution of Halide Precursors

Another approach involves the nucleophilic substitution of a halogenated benzyl derivative with pyridin-3-ylmethylamine.

-

- Prepare or procure 2,3-dimethoxybenzyl halide (e.g., bromide or chloride).

- React the benzyl halide with 3-pyridinemethanamine in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

- Use a base like potassium carbonate or triethylamine to facilitate the substitution.

- Heat the reaction mixture at 80–110 °C for several hours under nitrogen atmosphere.

- After completion, the mixture is cooled, diluted with water, and extracted with an organic solvent.

- Purify the product by chromatography.

-

- Straightforward reaction setup.

- Suitable for scale-up.

-

- Requires preparation of halide intermediate.

- Possible side reactions such as elimination or over-alkylation.

Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination)

For more complex analogues or when direct amination is challenging, palladium-catalyzed amination can be employed.

-

- Use 2,3-dimethoxybenzyl halide or aryl halide as the electrophile.

- React with 3-pyridinemethanamine in the presence of a palladium catalyst (e.g., Pd2(dba)3), a suitable ligand (e.g., Xantphos), and a strong base (e.g., t-BuONa).

- Conduct the reaction in toluene or another high-boiling solvent at elevated temperature (90–110 °C) under nitrogen.

- After reaction completion, purify by preparative HPLC or silica gel chromatography.

-

- High functional group tolerance.

- Enables coupling of sterically hindered substrates.

| Catalyst System | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Pd2(dba)3/Xantphos | Toluene, 110 °C, 12 h | 70–85 | Efficient for aryl amination |

| Pd(PPh3)4 | Microwave, 150 °C, 30 min | Variable | Used in related pyridine systems |

This method is adapted from protocols for related pyridinyl amines and benzylamine derivatives.

Purification and Characterization

- Purification: Silica gel chromatography using gradients of methanol/dichloromethane or preparative HPLC is standard to achieve high purity.

- Characterization: Confirmed by NMR (1H, 13C), HRMS, and IR spectroscopy.

- Typical Data:

| Technique | Data Example |

|---|---|

| 1H NMR | Signals corresponding to aromatic protons, methoxy groups (~3.7–3.9 ppm), benzylic CH2, and amine protons |

| 13C NMR | Peaks for aromatic carbons, methoxy carbons (~55 ppm), benzylic carbons |

| HRMS | Molecular ion peak consistent with C15H18N2O2 (Molecular weight 258.32) |

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Reductive Amination | 2,3-Dimethoxybenzaldehyde + 3-pyridinemethanamine + NaBH(OAc)3, MeOH, RT | Mild, high yield, selective | Requires aldehyde intermediate |

| Nucleophilic Substitution | 2,3-Dimethoxybenzyl halide + 3-pyridinemethanamine + base, DMF, 80–110 °C | Simple, scalable | Halide preparation needed |

| Pd-Catalyzed Cross-Coupling | Aryl halide + 3-pyridinemethanamine + Pd catalyst + ligand + base, 90–110 °C | High functional group tolerance | Requires expensive catalysts |

Research Findings and Notes

- The reductive amination method is widely preferred for its operational simplicity and good yields in synthesizing benzylamine derivatives with pyridine substituents.

- Palladium-catalyzed amination offers versatility for complex analogues but requires careful ligand and catalyst selection to optimize yields and minimize palladium contamination.

- The choice of method depends on availability of starting materials, scale, and desired purity.

- No direct preparation protocols exclusively for this compound were found in isolation; however, the compound fits well within the scope of these general synthetic strategies documented in medicinal chemistry literature.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.

Major Products

Oxidation: 2,3-Dimethoxybenzaldehyde or 2,3-dimethoxybenzoic acid.

Reduction: (2,3-Dimethoxy-benzyl)-piperidin-3-ylmethyl-amine.

Substitution: Various substituted benzylamines depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

-

Antiviral Activity

- Research indicates that compounds similar to (2,3-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine exhibit antiviral properties. For instance, studies have identified derivatives that effectively inhibit viral replication in cell cultures, showing promise against viruses such as HPV and flaviviruses . The modification of the compound's structure can enhance its efficacy while maintaining low cytotoxicity.

-

Neuropharmacology

- The compound may also play a role in neuropharmacological applications. Its structure suggests potential interactions with neurotransmitter systems, which could be explored for treating neurodegenerative diseases or psychiatric disorders. The inhibition of monoamine oxidase B (MAO-B) has been a focus, as selective inhibitors in this category have shown promise in enhancing dopaminergic activity .

-

Anticancer Properties

- Preliminary studies suggest that this compound may possess anticancer properties. Compounds with similar structures have been evaluated for their ability to induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell proliferation and survival.

Case Study 1: Antiviral Efficacy

A study screened a library of compounds for antiviral activity against HPV and identified several derivatives with significant inhibitory effects. The EC50 values for some derivatives were as low as 0.20 µM, indicating strong antiviral potential while maintaining selectivity indices greater than 625 . This highlights the importance of structural modifications in enhancing therapeutic efficacy.

Case Study 2: Neuropharmacological Evaluation

In an investigation into MAO-B inhibitors, several compounds were synthesized based on the structure of this compound. In vitro assays demonstrated that some derivatives exhibited nanomolar inhibition of MAO-B activity, suggesting their potential use in treating Parkinson's disease .

Data Tables

Mechanism of Action

The mechanism of action of (2,3-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The methoxy groups and the pyridine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between (2,3-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine and its analogs:

Key Observations:

Methoxy Group Position: The 2,3-dimethoxy substitution on the benzyl group (target compound) creates steric hindrance and electron-donating effects distinct from the 2,4-dimethoxy analog. The 2-methoxy analog lacks the second methoxy group, reducing molecular weight (228.30 vs. 258.32) and lipophilicity, which could influence blood-brain barrier permeability .

Amine Substituent Variations :

Methodological Considerations for Compound Comparison

As noted in , structural similarity assessments often rely on molecular descriptors (e.g., topology, electronic properties) to predict biological activity. For example:

- Ortho vs. Para Substitution : Ortho-substituted methoxy groups may induce torsional strain, affecting conformational flexibility and receptor fit compared to para-substituted analogs .

- Heterocyclic vs. Aromatic Moieties : Pyridine’s basicity (pKa ~5) contrasts with phenyl’s neutrality, influencing ionization state and membrane permeability .

Biological Activity

(2,3-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

The compound has the molecular formula and features a pyridine ring linked to a dimethoxybenzyl moiety. This structural configuration is significant as it influences the compound's pharmacological properties, including its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Hydrogen Bonding and π-π Interactions : The pyridinyl moiety can form hydrogen bonds and engage in π-π interactions with aromatic residues in proteins, enhancing its binding affinity to various receptors and enzymes.

- Lipophilicity : The presence of the benzyl group increases the lipophilicity of the compound, facilitating membrane permeability and enhancing bioavailability.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi. The Minimum Inhibitory Concentration (MIC) values for various strains are summarized in Table 1.

| Microorganism | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Enterococcus faecalis | 8.33 - 23.15 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

| Candida albicans | 16.69 - 78.23 |

| Fusarium oxysporum | 56.74 - 222.31 |

These findings suggest that the compound has potential applications in treating infections caused by resistant bacterial strains .

Neuropharmacological Effects

The compound has also been studied for its neuropharmacological effects, particularly its potential influence on neurotransmitter systems. Its structural components may facilitate interactions with receptors involved in neurochemical pathways, which could lead to therapeutic applications in neurodegenerative diseases .

Case Studies

- Antibacterial Activity : A study conducted on a series of pyridine derivatives, including this compound, demonstrated significant antibacterial activity against multiple strains of bacteria, highlighting its potential as a lead compound for antibiotic development .

- Neuroprotective Studies : Preliminary investigations into the neuroprotective effects of this compound have shown promise in mitigating oxidative stress-induced neuronal damage in vitro, suggesting a role in neuroprotection .

Future Directions

Given its promising biological activities, further research is warranted to explore:

- Mechanistic Studies : Detailed studies to elucidate the precise molecular mechanisms underlying its biological effects.

- In Vivo Testing : Animal models to evaluate efficacy and safety profiles.

- Structure-Activity Relationship (SAR) : Investigating modifications to enhance potency and selectivity against specific targets.

Q & A

Q. Characterization Table :

| Technique | Parameters Observed | Example from Evidence |

|---|---|---|

| 1H-NMR | δ 8.09 (pyridine-H), 3.84 (OCH3) | |

| 13C-NMR | δ 157.16 (C=N), 55.48 (OCH3) | |

| HRMS | m/z 334.1553 ([M+H]+) | |

| FTIR | 1596 cm⁻¹ (C=N), 1261 cm⁻¹ (C-O) |

Basic: How can researchers validate the purity and structural integrity of this compound?

Methodological Answer :

Purity is validated using HPLC (C18 column, methanol/water mobile phase), while structural integrity is confirmed via:

- 1H/13C-NMR : Compare observed shifts (e.g., methoxy protons at δ 3.84, pyridine protons at δ 8.09) with theoretical predictions .

- HRMS : Ensure the molecular ion peak matches the calculated mass (e.g., m/z 334.1553 for [M+H]+) .

- FTIR : Confirm absence of aldehyde peaks (~1700 cm⁻¹) and presence of amine/ether bands .

Advanced: How can contradictory spectral data (e.g., unexpected NMR splitting) be resolved?

Methodological Answer :

Contradictions may arise from dynamic effects (e.g., rotational isomerism) or impurities. Steps:

Repeat analysis under controlled conditions (e.g., DMSO-d6 at 300 K) .

Variable Temperature (VT) NMR : Assess temperature-dependent splitting to identify conformational exchange .

2D NMR (COSY, HSQC) : Resolve overlapping signals and assign correlations unambiguously .

Compare with analogs : Refer to data from structurally similar compounds, such as (2,5-dimethoxy-benzyl)-pyridin-3-ylmethyl-amine .

Advanced: What strategies optimize yield in large-scale synthesis?

Q. Methodological Answer :

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves yield via uniform heating .

- Catalyst screening : Test Pd/C, Raney Ni, or NaBH4 for reductive steps; cesium carbonate enhances coupling efficiency in related aryl amines .

- Solvent optimization : Use ethanol or DMF for solubility; avoid protic solvents if intermediates are hygroscopic .

Advanced: How can computational tools aid in crystallographic refinement of this compound?

Q. Methodological Answer :

- SHELXL : Refine X-ray diffraction data by adjusting occupancy, thermal parameters, and hydrogen positions. Use the SIMU and DELU restraints to handle disorder .

- Mercury (CCDC) : Visualize packing diagrams to identify π-π stacking (pyridine/benzyl rings) or hydrogen bonding (amine groups) .

- Twinned data : Apply HKLF5 in SHELXL for twinned crystals, common in flexible amines .

Basic: What are the stability considerations for long-term storage?

Q. Methodological Answer :

- Hygroscopicity : Store under nitrogen or in a desiccator with silica gel, as methoxy and amine groups attract moisture .

- Light sensitivity : Use amber vials to prevent photodegradation of the benzyl moiety.

- Temperature : Stable at –20°C for >6 months; avoid repeated freeze-thaw cycles .

Advanced: How can researchers investigate the compound’s bioactivity using SAR studies?

Q. Methodological Answer :

- Analog synthesis : Modify methoxy positions (e.g., 2,5- vs. 2,3-dimethoxy) or pyridine substituents to assess binding affinity .

- Docking studies : Use AutoDock Vina to model interactions with targets (e.g., kinases or GPCRs).

- In vitro assays : Test cytotoxicity (MTT assay) and receptor inhibition (IC50) with HEK293 or HeLa cells .

Advanced: What analytical methods resolve discrepancies in mass spectrometry data?

Q. Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.